1-Bromo-4-isopentylthiobenzene
Overview
Description
. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with an isopentylthio group. It is primarily used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-isopentylthiobenzene typically involves the reaction of 4-bromothiophenol with isopentyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
1-Bromo-4-isopentylthiobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-isopentylthiobenzene.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-isopentylthiobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves derivatives of this compound.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isopentylthiobenzene involves its interaction with various molecular targets, primarily through its bromine and sulfur atoms. The bromine atom can participate in halogen bonding, while the sulfur atom can form thiol or thioether linkages with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-4-isopentylthiobenzene can be compared with other similar compounds, such as:
4-Bromothiophenol: Lacks the isopentyl group, making it less hydrophobic and potentially less effective in certain applications.
4-Isopentylthiophenol: Lacks the bromine atom, reducing its ability to participate in halogen bonding.
4-Bromo-2-isopentylthiobenzene: Has a different substitution pattern on the benzene ring, which can affect its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-bromo-4-(3-methylbutylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMXDMPDHXQXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501204 | |
Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-20-6 | |
Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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